![molecular formula C10H14ClN B110859 4-(2-Chlorophenyl)butylamine CAS No. 807343-03-9](/img/structure/B110859.png)
4-(2-Chlorophenyl)butylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Chlorophenyl)butylamine” often involves a series of steps. For instance, the synthesis of ketamine, a related compound, involves five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine, and the obtained imine is rearranged at elevated temperature to synthesize ketamine .
Molecular Structure Analysis
The molecular structure of “4-(2-Chlorophenyl)butylamine” consists of a butyl chain attached to a 2-chlorophenyl group and an amine functional group. The presence of the amine group contributes to many of its properties and reactivity patterns .
Scientific Research Applications
Pharmacology and Drug Development
4-(2-Chlorophenyl)butylamine has potential applications in the development of new pharmaceutical compounds. It has been studied for its interactions with various biological targets, which could lead to the development of novel therapeutic agents . For instance, its structural similarity to phenylbutylamines suggests it could influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Biocatalysis in Chiral Synthesis
This compound plays a role in the synthesis of chiral drug intermediates through biocatalysis. The chiral nature of many drugs is crucial for their efficacy, and 4-(2-Chlorophenyl)butylamine can be used to produce enantiomerically pure substances, which are important in the pharmaceutical industry .
Chemical Biology
The compound’s ability to interact with different biological molecules makes it a candidate for the study of chemical biology. It can be used to understand the molecular basis of disease or as a tool to probe biological pathways .
Environmental Impact Studies
Research into the environmental impact of chemicals includes 4-(2-Chlorophenyl)butylamine. Its persistence and potential bioaccumulation make it a subject of study in ecotoxicology to understand its long-term effects on ecosystems .
Safety and Hazards
The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.
Mechanism of Action
Target of Action
4-(2-Chlorophenyl)butylamine is a complex compound that interacts with various targets. It’s important to note that the compound’s structure suggests it may interact with receptors or enzymes that typically bind with amines .
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it may interact with its targets through processes such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism .
Biochemical Pathways
Amines like this compound are known to participate in a variety of biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Based on its structure and the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, or ion channel function .
Action Environment
The action, efficacy, and stability of 4-(2-Chlorophenyl)butylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
4-(2-chlorophenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJRFUCKUESEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465733 | |
Record name | Benzenebutanamine, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)butylamine | |
CAS RN |
807343-03-9 | |
Record name | Benzenebutanamine, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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